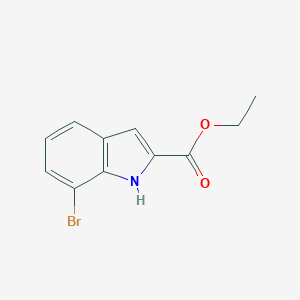

5-甲氧基-2-甲基-1-丙基-1H-吲哚-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

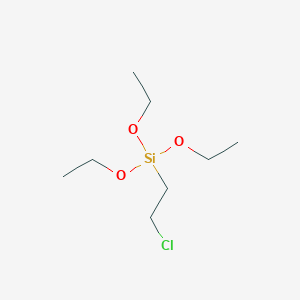

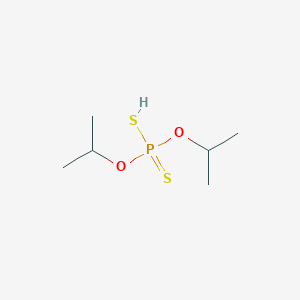

The compound 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid is a derivative of indole carboxylic acid, which is a core structure in many biologically active molecules. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications can be inferred from the research on similar indole derivatives.

Synthesis Analysis

The synthesis of indole derivatives often involves palladium-catalyzed reactions, as seen in the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid derivatives . Similarly, the synthesis of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives and the concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid provide insights into the methods that could potentially be applied to synthesize the compound .

Molecular Structure Analysis

Spectroscopic methods such as FT-IR, FT-Raman, UV, and NMR are commonly used to characterize the molecular structure of indole derivatives . These techniques help in understanding the vibrational modes, electronic nature, and the magnetic field environment of the molecules. Computational studies, including density functional theory (DFT), are also employed to predict the molecular structure and properties .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including esterification, oxidative heterocyclization, and condensation reactions . The reactivity of these molecules can be studied using chemical descriptors and molecular electrostatic potential (MEP) analysis . The presence of functional groups such as methoxy, carboxylic acid, and bromine can influence the reactivity and the type of reactions these compounds can participate in .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents like methoxy groups can affect the molecule's polarity, solubility, and potential biological activity . The NLO properties of these molecules can be significant, as indicated by studies on polarizability and hyperpolarizability . The vibrational spectroscopic studies provide insights into the bonding characteristics and potential energy distribution within the molecule .

科学研究应用

Indole合成简介

Indole衍生物的合成,包括5-甲氧基-2-甲基-1-丙基-1H-吲哚-3-羧酸,在有机化学中扮演着重要角色,因为与Indole化合物相关的生物活性范围广泛。Indole合成方法已经发展,提供了多样化的策略来构建Indole核。Indole合成方法的分类基于Indole环中的键合形式,已经确定了九种战略方法。这些策略包括Bartoli、Bischler、Fischer和Sundberg的Indole合成等,突显了有机化学中Indole合成的多样性和复杂性(Taber & Tirunahari, 2011)。

抗氧化和抗炎性质

对天然存在的化合物,如与Indole衍生物具有结构相似性的槲酸的研究表明具有显著的抗氧化和抗炎活性。这些化合物通过植物中的shikimic酸途径等途径合成,为预防和治疗糖尿病、心血管疾病和癌症等慢性疾病提供了治疗应用。它们的功效归因于甲氧基基团的存在,突显了类似结构的化合物如5-甲氧基-2-甲基-1-丙基-1H-吲哚-3-羧酸在生物医学应用中的潜力(Srinivasulu et al., 2018)。

生物技术应用

利用生物质衍生化合物合成有价值化学品是一个不断发展的研究领域。化合物如5-羟甲基糠醛(HMF)和乙酰丙酸展示了生物质作为生产各种单体、聚合物和其他功能材料的原料的潜力。这项研究强调了开发可持续方法将生物质转化为高附加值化学品的重要性,暗示了涉及5-甲氧基-2-甲基-1-丙基-1H-吲哚-3-羧酸的类似应用的潜力(Chernyshev et al., 2017;Zhang et al., 2021)。

未来方向

Based on the well-known biological properties of indoles, and more precisely, of melatonin, IPA, and 5-methoxy-indole carboxylic acid (5MICA) derivatives, it was considered of interest to widen research with the synthesis of new selected series based on these scaffolds that possessed the already proven functionalities .

属性

IUPAC Name |

5-methoxy-2-methyl-1-propylindole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-7-15-9(2)13(14(16)17)11-8-10(18-3)5-6-12(11)15/h5-6,8H,4,7H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRKZYWTBFQHCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585377 |

Source

|

| Record name | 5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid | |

CAS RN |

17826-24-3 |

Source

|

| Record name | 5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)